- A novel synthesis of spironolactone. An application of the hydroformylation reaction, Journal of Organic Chemistry, 1989, 54(21), 5180-2
Cas no 976-70-5 (6,7-Dihydrocanrenone)
6,7-Dihydrocanrenone structure
Product Name:6,7-Dihydrocanrenone
CAS 번호:976-70-5
MF:C22H30O3
메가와트:342.471807003021
CID:886562
PubChem ID:101931
Update Time:2024-10-25
6,7-Dihydrocanrenone 화학적 및 물리적 성질
이름 및 식별자
-
- 3-oxopregn-4-ene-21,17alpha-carbolactone
- 10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spi ro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- 17&beta
- 17β
- 6,7-Dihydrocanrenone
- 20-spirox-4-ene-3,20-dione
- 3-(3-oxo-17-beta-hydroxy-4-androsten-17-alpha-yl)propionic acid gamma-lactone
- spirolactone
- 3-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)propiolactone
- 3'-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)-propionic acid lactone
- SC 5233
- 17α-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (6CI, 7CI, 8CI)
- 17β-Hydroxy-3-oxopregn-4-en-21-carboxylic acid γ-lactone
- 3-(3-Oxo-17β-hydroxy-4-androsten-17-yl)propionic acid γ-lactone
- 3-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)propiolactone
- 3′-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)-propionic acid lactone
- omega-(3-Oxo-17-beta-hydroxy-4-androsten-17-alpha-yl) propionic acid lactone
- 4-17-00-06330 (Beilstein Handbook Reference)
- BBL033693
- (1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione
- EC 213-552-4
- 3'-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)-PROPIONIC ACID LACTONE
- EINECS 213-552-4
- DTXSID10875403
- NCGC00246184-03
- 17.alpha.-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone
- AB00829008-05
- 3-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)PROPIOLACTONE
- 976-70-5
- HMS2878M21
- SMR000539898
- UNII-3N8TCN29OP
- 3-(3-OXO-17.BETA.-HYDROXY-4-ANDROSTEN-17-YL)PROPIONIC ACID .GAMMA.-LACTONE
- 3N8TCN29OP
- NCGC00246184-01
- (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- CHEMBL400534
- STK801875
- (2R)-3,4-Dihydro-5H-spiro(androst-4-ene-17,2-furan)-3,5-dione
- (1R,3AS,3BR,9AR,9BS,11AS)-9A,11A-DIMETHYL-3,3A,3B,4,5,8,9,9B,10,11-DECAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-5',7-DIONE
- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)-
- SC-5233
- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone, (17.alpha.)-
- spriolactone
- 17-alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone
- 17.BETA.-HYDROXY-3-OXOPREGN-4-EN-21-CARBOXYLIC ACID .GAMMA.-LACTONE
- BRN 0043765
- MLS001164723
- (8R,9S,10R,13S,14S,17R)-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- SPIRONOLACTONE IMPURITY C [EP IMPURITY]
- (2'R)-3',4'-DIHYDRO-5'H-SPIRO(ANDROST-4-ENE-17,2'-FURAN)-3,5'-DIONE
- VS-12223
- AKOS005622474
- NS00008961
- SCHEMBL18218188
-
- 인치: 1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
- InChIKey: UWBICEKKOYXZRG-WNHSNXHDSA-N
- 미소: C[C@]12CC[C@@H]3[C@]4(CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C
계산된 속성
- 정밀분자량: 342.21949481g/mol
- 동위원소 질량: 342.21949481g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 25
- 회전 가능한 화학 키 수량: 0
- 복잡도: 679
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 6
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3
- 토폴로지 분자 극성 표면적: 43.4Ų
실험적 성질
- 밀도: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- 융해점: 165 ºC
- 비등점: 522.8±50.0 °C at 760 mmHg
- 플래시 포인트: 228.9±30.2 °C
- 용해도: 미용성(9.9e-3g/l)(25ºC),
- 증기압: 0.0±1.4 mmHg at 25°C
6,7-Dihydrocanrenone 보안 정보
- 신호어:warning
- 피해 선언: H303 삼키는 것은 해로울 수 있다 + H313 피부 접촉은 해로울 수 있다 + h333 흡입은 몸에 해로울 수 있다
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:Store at recommended temperature
6,7-Dihydrocanrenone 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | D448720-10mg |
6,7-Dihydrocanrenone |
976-70-5 | 10mg |
$ 221.00 | 2023-09-07 | ||
| TRC | D448720-100mg |
6,7-Dihydrocanrenone |
976-70-5 | 100mg |
$ 1669.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1619039-30MG |
Spironolactone Related Compound C |
976-70-5 | 30mg |
¥13902.14 | 2024-12-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3135-50MG |
Spironolactone Related Compound C |
976-70-5 | 50mg |
¥5944.08 | 2024-12-26 | ||
| Key Organics Ltd | VS-12223-0.5g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |
976-70-5 | >90% | 0.5g |
£474.00 | 2025-02-08 | |
| Key Organics Ltd | VS-12223-1g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |
976-70-5 | >90% | 1g |
£763.00 | 2025-02-08 | |
| Key Organics Ltd | VS-12223-5g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |
976-70-5 | >90% | 5g |
£2861.00 | 2025-02-08 | |
| A2B Chem LLC | AW54629-10mg |
Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)- |
976-70-5 | 10mg |
$333.00 | 2024-07-18 | ||
| A2B Chem LLC | AW54629-100mg |
Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)- |
976-70-5 | 100mg |
$1719.00 | 2024-07-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1619039-30MG |
976-70-5 | 30MG |
¥21175.73 | 2023-01-05 |
6,7-Dihydrocanrenone 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 1 h, 25 °C
참조
- The Baeyer-Villiger oxidation of ketones and aldehydes, Organic Reactions (Hoboken, 1993, (1993),
합성 방법 3
반응 조건
참조
- 3-(3-Oxo-4-unsaturated steroid-17α-yl)propionic acid lactones, Federal Republic of Germany, , ,
합성 방법 4
합성 방법 5
반응 조건
참조
- Silicon in synthesis: use of the highly nucleophilic trimethylsilylallyl anion for the synthesis of steroidal 17-spiro-γ-lactones, Tetrahedron Letters, 1980, 21(1), 11-14
합성 방법 6
합성 방법 7
반응 조건
참조
- An improved aldactone synthesis, Glasnik Hemijskog Drustva Beograd, 1979, 44(3), 159-65
합성 방법 8
합성 방법 9
반응 조건
1.1 Reagents: Tempo , Sodium hypochlorite , Hydrogen bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 6 h, 10 - 15 °C
참조
- Method for synthesis of spironolactone intermediate Canrenone, China, , ,
합성 방법 10
반응 조건
1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 6 h, 10 - 15 °C
참조
- Method for synthesis of testosterone lactone as Spironolactone intermediate, China, , ,
합성 방법 11
반응 조건
1.1 Solvents: Dimethyl sulfoxide , Water ; rt → 150 °C; 3 h, 150 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
참조
- Method for synthesizing steroid compound, canrenone and spirolactone, China, , ,
합성 방법 12
반응 조건
참조
- Antiandrogenic activity of some steroid spirolactones, Khimiko-Farmatsevticheskii Zhurnal, 1990, 24(12), 29-31
합성 방법 13
반응 조건
참조
- Steroidal Spiro-γ-lactones That Inhibit 17β-Hydroxysteroid Dehydrogenase Activity in Human Placental Microsomes, Journal of Medicinal Chemistry, 1995, 38(22), 4518-28
합성 방법 14
합성 방법 15
합성 방법 16
합성 방법 17
합성 방법 18
반응 조건
참조
- Silicon in synthesis. 10. The (trimethylsilyl)allyl anion: a β-acyl anion equivalent for the conversion of aldehydes and ketones into γ-lactones, Journal of the American Chemical Society, 1980, 102(4), 5004-11
합성 방법 19
6,7-Dihydrocanrenone Raw materials
- 17beta-Hydroxy-17-(3-hydroxypropyl)androst-4-ene-4-one
- Spironolactone Impurity 20
- 3β,17α-dihydroxypregn-5-ene-21-carboxylic acid γ-lactone
- Spiro[androst-4-ene-17,1'-cyclobutane]-2',3-dione, (17β)-
6,7-Dihydrocanrenone Preparation Products
6,7-Dihydrocanrenone 관련 문헌
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
976-70-5 (6,7-Dihydrocanrenone) 관련 제품
- 302-23-8(Progesterone Acetate)
- 360-70-3(Nandrolone decanoate)
- 434-05-9(Metenolone acetate)
- 976-71-6(Canrenone)
- 1045-69-8(Testosterone acetate)
- 1449-61-2(Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)
- 303-42-4(Metenolone enanthate)
- 57-85-2(Testosterone propionate)
- 71-58-9(Medroxyprogesterone acetate)
- 13832-70-7(Stearyl glycyrrhetinate)
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